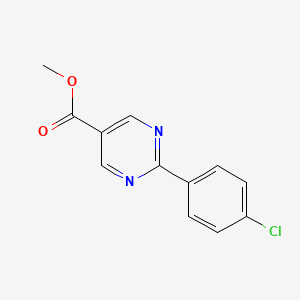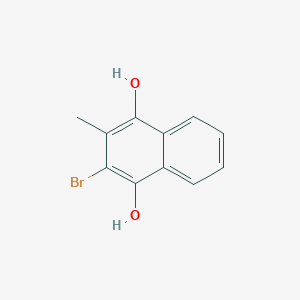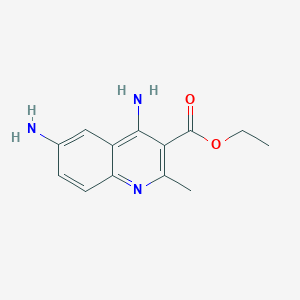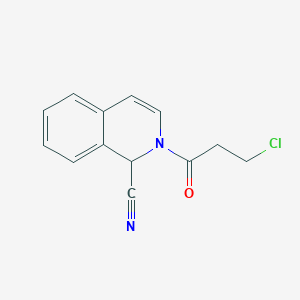
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile is a complex organic compound that features a unique structure combining a chlorinated propanoyl group with a dihydroisoquinoline core and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile typically involves the acylation of 1,2-dihydroisoquinoline with 3-chloropropionyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorinated propanoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Reduction: The carbonitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cyclization: Catalysts like Lewis acids (e.g., aluminum chloride) are often employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Products include azides or nitriles depending on the nucleophile used.
Cyclization: Various heterocyclic compounds can be formed.
Reduction: Amines or other reduced derivatives are typically obtained.
Applications De Recherche Scientifique
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antiviral activities.
Material Science: It can be used in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The chlorinated propanoyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. The carbonitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropionyl Chloride: A simpler compound used in similar synthetic applications.
1,2-Dihydroisoquinoline: The core structure without the additional functional groups.
Carbonitrile Derivatives: Compounds with similar carbonitrile groups but different core structures.
Uniqueness
2-(3-Chloropropanoyl)-1,2-dihydroisoquinoline-1-carbonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
32409-95-3 |
|---|---|
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
2-(3-chloropropanoyl)-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O/c14-7-5-13(17)16-8-6-10-3-1-2-4-11(10)12(16)9-15/h1-4,6,8,12H,5,7H2 |
Clé InChI |
OVKNQLCXEQHYLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(N(C=CC2=C1)C(=O)CCCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




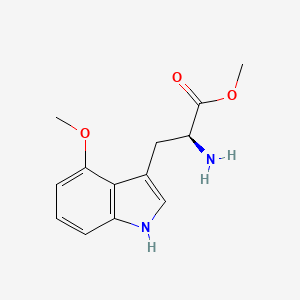
![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)

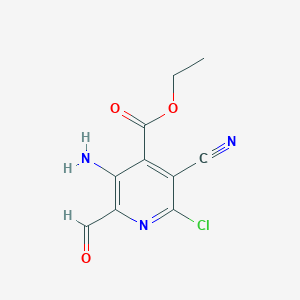
![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)

